1-(5-nitro-2-pyridinyl)-2-Piperidinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidin-2-one |
InChI |
InChI=1S/C10H11N3O3/c14-10-3-1-2-6-12(10)9-5-4-8(7-11-9)13(15)16/h4-5,7H,1-3,6H2 |
InChI Key |
UHWKBRQDSHYYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Historical Context and Structural Significance of the 2 Piperidinone and Nitropyridine Scaffolds
The foundational elements of 1-(5-nitro-2-pyridinyl)-2-Piperidinone, the 2-piperidinone and nitropyridine moieties, each possess a rich history and established significance in medicinal and synthetic chemistry.
The 2-piperidinone scaffold, a six-membered cyclic amide (lactam), is a core structural motif found in a plethora of biologically active compounds and natural products. researchgate.net Its presence is crucial for the pharmacological activity of many molecules. Piperidinones are valued as versatile intermediates in the synthesis of complex nitrogen-containing compounds. The constrained cyclic amide structure of 2-piperidinone can mimic peptide bonds, making it a valuable component in the design of peptidomimetics. The exploration of 2-piperidinone derivatives has led to the discovery of agents with a wide array of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.net
Similarly, the nitropyridine scaffold is a prominent feature in medicinal chemistry. The introduction of a nitro group onto the pyridine (B92270) ring significantly alters its electronic properties, often enhancing its biological activity or providing a handle for further chemical modifications. googleapis.com Nitropyridine derivatives have been investigated for a broad spectrum of therapeutic applications, including antibacterial, antiviral, and anticancer activities. The electron-withdrawing nature of the nitro group can modulate the reactivity and binding affinity of the molecule to biological targets.
The combination of these two scaffolds in this compound results in a unique molecular architecture with the potential for novel biological activities and chemical properties.
Current Research Landscape Pertaining to 1 5 Nitro 2 Pyridinyl 2 Piperidinone
The direct and specific investigation of 1-(5-nitro-2-pyridinyl)-2-Piperidinone in the scientific literature is currently limited. While extensive research exists on the individual 2-piperidinone and nitropyridine scaffolds and their various derivatives, dedicated studies focusing solely on this specific combination are not widely published.
However, the compound is listed in chemical databases such as PubChem, which provides fundamental physicochemical data. nih.gov This suggests its synthesis and potential availability for research purposes. The current landscape can be characterized as being in an exploratory phase, where the compound may be part of larger screening libraries or considered a novel intermediate for the synthesis of more complex molecules. The lack of extensive published research presents both a challenge and an opportunity for the scientific community to explore its potential.
Below is a table summarizing the basic properties of this compound based on available data. nih.gov
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃O₃ |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 1-(5-nitropyridin-2-yl)piperidin-2-one |
| CAS Number | 444002-71-5 |
Academic Rationale for Investigating 1 5 Nitro 2 Pyridinyl 2 Piperidinone
Total Synthesis Approaches to this compound
The primary route for the total synthesis of this compound is centered on the coupling of its two core heterocyclic precursors. This approach is favored for its efficiency and the commercial availability of starting materials.
The synthesis logically commences with the selection of two key precursors: the piperidinone moiety and the nitropyridine moiety.
2-Piperidinone (δ-Valerolactam): This six-membered lactam is a readily available commercial chemical. It serves as the nucleophile in the key bond-forming reaction.
2-Chloro-5-nitropyridine (B43025): This is the electrophilic partner. The chlorine atom at the 2-position is activated towards nucleophilic substitution by the strongly electron-withdrawing nitro group at the 5-position. nih.gov The preparation of 2-chloro-5-nitropyridine typically starts from 2-aminopyridine (B139424), which undergoes nitration followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom.
| Precursor | Role in Synthesis | Sourcing/Preparation |
| 2-Piperidinone | Nucleophile | Commercially available |
| 2-Chloro-5-nitropyridine | Electrophile | Synthesized from 2-aminopyridine via nitration and Sandmeyer reaction |
The central reaction in the synthesis of this compound is a nucleophilic aromatic substitution (SNAr).
The key step involves the N-arylation of 2-piperidinone with 2-chloro-5-nitropyridine. The mechanism proceeds as follows:
Deprotonation: A base is used to deprotonate the nitrogen atom of the 2-piperidinone lactam, generating a more potent nucleophilic amide anion.
Nucleophilic Attack: The amide anion attacks the carbon atom bonded to the chlorine in 2-chloro-5-nitropyridine. This position is highly electron-deficient due to the electron-withdrawing effects of both the ring nitrogen and the para-nitro group.
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the pyridine (B92270) ring and the nitro group.
Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.
This reaction is characteristic of pyridines bearing electron-withdrawing groups, which facilitate the addition-elimination pathway of the SNAr mechanism. nih.gov
To maximize the yield and efficiency of the synthesis, several reaction parameters are optimized. researchgate.net Key variables include the choice of base, solvent, and reaction temperature.
Base: Strong, non-nucleophilic bases are often preferred to ensure complete deprotonation of the lactam without competing in the substitution reaction. Sodium hydride (NaH) is a common choice.
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used. These solvents can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without interfering with the reaction.
Temperature: The reaction may be performed at elevated temperatures to increase the reaction rate, though careful control is needed to prevent side reactions or decomposition.
An example of optimized conditions could involve reacting 2-piperidinone with sodium hydride in anhydrous DMF, followed by the addition of 2-chloro-5-nitropyridine and heating the mixture to achieve a high conversion to the desired product. researchgate.net
| Parameter | Options | Rationale |
| Base | Sodium Hydride (NaH), Potassium tert-butoxide | Strong, non-nucleophilic; effectively generates the amide anion. |
| Solvent | DMF, THF, Dioxane | Aprotic polar; solubilizes reactants and stabilizes intermediates. |
| Temperature | Room Temperature to 100 °C | Balances reaction rate against potential side reactions. |
Derivatization Strategies for Structural Modification of this compound
Structural analogues of this compound can be synthesized to explore structure-activity relationships for various applications. Modifications can be targeted at either the piperidinone ring or the nitropyridine moiety. nih.gov
The piperidinone ring offers several sites for chemical modification.
α-Functionalization: The carbon atom alpha to the carbonyl group (C3 position) can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then reacted with various electrophiles (e.g., alkyl halides) to introduce substituents.
Carbonyl Group Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), converting the 2-piperidinone ring into a piperidine (B6355638) ring, specifically yielding 5-nitro-2-(1-piperidinyl)pyridine. nih.gov
Ring-Opening: The lactam can undergo hydrolytic or aminolytic ring-opening under acidic, basic, or catalytic conditions to yield linear amino acid or amino amide derivatives. nih.gov For instance, palladium-catalyzed deconstructive aminolysis can be used to form highly decorated 3-hydroxy-2-piperidinone carboxamides from related lactone-lactam structures. nih.gov
| Modification Site | Reaction Type | Reagents | Resulting Structure |
| C3 Position | α-Alkylation | LDA, Alkyl Halide | C3-substituted piperidinone |
| C2 Carbonyl | Reduction | LiAlH4 | Piperidine ring |
| Lactam Amide Bond | Ring-Opening Aminolysis | Pd catalyst, Amine | Linear amino amide |
The nitropyridine moiety is also amenable to several important chemical transformations.
Reduction of the Nitro Group: The most common modification is the reduction of the nitro group to an amino group. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H2 with a Pd/C catalyst) or chemical reduction (e.g., with tin(II) chloride or iron in acetic acid). nih.govnih.gov The resulting 5-amino-2-(2-oxopiperidin-1-yl)pyridine is a versatile intermediate.
Functionalization of the Amino Group: The newly formed amino group can be further functionalized through acylation, alkylation, sulfonylation, or diazotization followed by substitution, allowing for the introduction of a wide array of functional groups.
Further Ring Substitution: While the existing groups direct the reactivity, it is sometimes possible to introduce additional substituents onto the pyridine ring through electrophilic aromatic substitution, although the conditions must be carefully controlled.
| Modification Site | Reaction Type | Reagents | Resulting Structure |
| Nitro Group | Reduction | H2/Pd/C, SnCl2, Fe/AcOH | Amino group |
| Amino Group | Acylation | Acyl Chloride, Base | Amide |
| Amino Group | Diazotization/Substitution | NaNO2/HCl, CuX | Halogen, CN, OH, etc. |
Advanced Synthetic Techniques for this compound Scaffold Construction
Modern organic synthesis provides a powerful toolkit for the construction of complex molecules like this compound. Advanced techniques, particularly those employing catalysis and multicomponent reactions, have emerged as highly effective strategies for the formation of the N-aryl lactam linkage. These methods are often characterized by their high efficiency, selectivity, and tolerance of a wide range of functional groups.
Catalytic methods are central to the synthesis of N-aryl lactams, offering pathways that are more efficient and selective than traditional stoichiometric reactions. These approaches typically involve the coupling of 2-piperidinone with an activated pyridine derivative, such as 2-chloro-5-nitropyridine. Transition metal catalysis, particularly with palladium and nickel, as well as innovative photoredox catalysis, have proven to be highly effective.
Transition Metal-Catalyzed N-Arylation:
Nickel-catalyzed cross-coupling reactions have been established as a powerful method for the N-arylation of amides and lactams. nih.gov These reactions are particularly effective with activated (hetero)aryl electrophiles, such as 2-chloro-5-nitropyridine, due to the electron-withdrawing nature of the nitro group which facilitates the coupling process. The use of specialized ligands, such as PAd-DalPhos, in conjunction with a nickel precatalyst allows for the efficient formation of the C-N bond under relatively mild conditions. nih.gov This methodology is applicable to a broad range of primary amides and lactams, indicating its potential for the synthesis of this compound.
Similarly, palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, is a cornerstone of modern C-N bond formation. While traditionally more challenging for acyclic secondary amides, advances in ligand design have expanded its scope. nih.gov The use of highly electron-deficient biaryl phosphine (B1218219) ligands can promote the coupling of lactams with aryl halides and triflates. nih.gov These catalytic systems are known for their functional group tolerance, making them suitable for substrates bearing sensitive groups like the nitro functionality.
Photoredox Catalysis:
A more recent and milder approach to N-arylation involves the use of visible-light photoredox catalysis. uni-regensburg.de This technique utilizes a photocatalyst, such as an iridium complex, which, upon irradiation with light, can initiate a single-electron transfer (SET) process. This generates a nitrogen-centered radical from the lactam, which can then couple with a suitable heteroaryl partner. uni-regensburg.de Photoredox catalysis is distinguished by its exceptionally mild reaction conditions, often proceeding at room temperature, and its compatibility with a wide array of functional groups. This method represents a significant advancement in green chemistry and is a viable strategy for the synthesis of this compound.
| Catalytic System | Reactants | Key Features |
| Nickel/PAd-DalPhos | 2-Piperidinone + 2-Chloro-5-nitropyridine | Effective for activated heteroaryl chlorides; broad substrate scope for lactams. nih.gov |
| Palladium/Biaryl Phosphine | 2-Piperidinone + 2-Bromo-5-nitropyridine | Well-established for C-N bond formation; requires specialized, electron-deficient ligands. nih.gov |
| Iridium Photocatalyst | 2-Piperidinone + Activated Nitropyridine | Proceeds under mild, visible-light conditions; high functional group tolerance. uni-regensburg.de |
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to scaffold construction. researchgate.netresearchgate.net These reactions are particularly valuable for building molecular diversity and complexity in a convergent manner. For the synthesis of the this compound scaffold, MCRs can be envisioned to either construct the nitropyridine ring or the piperidinone ring in the presence of the other pre-formed cyclic partner.
One potential MCR strategy involves the Hantzsch dihydropyridine (B1217469) synthesis or related methodologies to construct the 5-nitropyridine ring system. researchgate.netmdpi.com This could involve the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, with one of the components bearing the piperidinone moiety. Subsequent oxidation of the resulting dihydropyridine would yield the desired N-aryl linkage. The versatility of the Hantzsch reaction allows for the introduction of various substituents on the pyridine ring, offering a route to a diverse library of analogues.
Alternatively, a multicomponent approach could be employed to construct the piperidinone ring itself. For instance, a reaction involving a nitro-Mannich (aza-Henry) reaction could be a key step in forming the piperidinone precursor. researchgate.net The reaction of a nitroalkane with an imine can generate a β-nitroamine, a versatile intermediate for the synthesis of nitrogen-containing heterocycles. While not a direct MCR for the final product, domino reactions initiated by a multicomponent step can efficiently assemble the core structure.
While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs suggest a promising avenue for future synthetic exploration. The ability to rapidly assemble complex molecular architectures from simple starting materials makes MCRs an attractive strategy for the efficient synthesis of this and related compounds. chemistryviews.org
| MCR Strategy | Reactant Types | Potential Product | Key Advantages |
| Hantzsch-type Pyridine Synthesis | β-Dicarbonyl, Aldehyde, Ammonia source (one with piperidinone) | Dihydropyridine precursor to the target compound | High efficiency, atom economy, access to diverse analogues. researchgate.netmdpi.com |
| Domino reaction via Nitro-Mannich | Nitroalkane, Imine, and a third component | β-Nitroamine intermediate for piperidinone synthesis | Convergent synthesis of complex heterocyclic systems. researchgate.net |
Electrophilic and Nucleophilic Reactivity of the Piperidinone Nitrogen
The nitrogen atom within the 2-piperidinone ring is part of an amide functional group, specifically a lactam. Its reactivity is fundamentally influenced by the delocalization of its lone pair of electrons into the adjacent carbonyl group. This resonance effect significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to a corresponding amine. Consequently, the nitrogen of this compound is a weak nucleophile.
Despite its reduced nucleophilicity, the piperidinone nitrogen can participate in certain reactions. For instance, N-arylation of lactams can be achieved under specific catalytic conditions, such as nickel-catalyzed cross-coupling with aryl halides. While the nitrogen atom's lone pair is engaged in resonance, it can still be targeted by highly reactive electrophiles. However, direct electrophilic attack on the amide nitrogen is generally less favorable than reactions at the carbonyl oxygen. In some cases, particularly with twisted or sterically strained lactams where amide resonance is disrupted, the nitrogen atom can exhibit enhanced reactivity. nih.gov
The electrophilic character of the nitrogen is minimal. Protonation, a common electrophilic interaction, predominantly occurs on the more basic carbonyl oxygen rather than the nitrogen, forming a resonance-stabilized cation. This characteristic is typical for amides and lactams, where the nitrogen lone pair's involvement in resonance makes it a poor site for electrophilic attack. nih.gov
Reactions Involving the Nitropyridine Moiety: Reduction and Substitution Reactions
The nitropyridine portion of the molecule is the primary center of reactivity, largely due to the potent electron-withdrawing nature of the nitro group (-NO₂). This group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).
Reduction of the Nitro Group: The nitro group is readily reducible to a variety of other nitrogen-containing functional groups, most commonly the amino group (-NH₂). This transformation is a cornerstone of nitroarene chemistry and dramatically alters the electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. nih.gov This reduction can be accomplished through numerous methods, including catalytic hydrogenation and the use of dissolving metals in acidic media. The choice of reagent can sometimes allow for the isolation of intermediate reduction products such as nitroso (-NO) and hydroxylamino (-NHOH) species. nih.govresearchgate.netorientjchem.org
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Typical Product | Selectivity Notes |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, RT | Amine (-NH₂) | Highly efficient; may reduce other functional groups (e.g., alkenes). |
| H₂, PtO₂ (Adam's catalyst) | Various solvents, RT | Amine (-NH₂) | A very active catalyst, useful for stubborn reductions. |
| Fe, HCl or Acetic Acid | Aqueous/alcoholic solvent, heat | Amine (-NH₂) | A classic, cost-effective method often used in industrial settings. |
| SnCl₂, HCl | Concentrated HCl, heat | Amine (-NH₂) | Effective but produces tin-based waste. |
| Na₂S₂O₄ (Sodium dithionite) | Aqueous/alcoholic solvent | Amine (-NH₂) | A milder reducing agent, sometimes used for selective reductions. |
| TiCl₄/SnCl₂ | Varies | Can yield azo or amine products | The product depends on the stoichiometry of the reagent. researchgate.net |
Nucleophilic Aromatic Substitution (SNAr): The 5-nitro group strongly activates the pyridine ring for attack by nucleophiles, particularly at the positions ortho (C4, C6) and para (C2) to it. In this compound, the C2 position is substituted, leaving the C4 and C6 positions as the most likely sites for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. frontiersin.orgwikipedia.orgnih.gov The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it. In a subsequent, typically rapid step, a leaving group (in this case, a hydrogen atom in a Vicarious Nucleophilic Substitution, or a pre-existing group like a halide) is eliminated, restoring the aromaticity of the ring. acs.org
Kinetic studies on similar nitropyridine systems show that the formation of the Meisenheimer complex is often the rate-determining step. researchgate.net The stability of this complex is crucial to the reaction's progress. frontiersin.org
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Source | Expected Product (Substitution at C4 or C6) |
|---|---|---|
| Alkoxide (RO⁻) | Sodium or Potassium Alkoxide (e.g., NaOMe) | 4/6-Alkoxy-1-(5-nitro-2-pyridinyl)-2-piperidinone |
| Hydroxide (OH⁻) | Sodium or Potassium Hydroxide (NaOH, KOH) | 4/6-Hydroxy-1-(5-nitro-2-pyridinyl)-2-piperidinone |
| Amine (R₂NH) | Primary or Secondary Amines | 4/6-(Dialkylamino)-1-(5-nitro-2-pyridinyl)-2-piperidinone |
| Thiolate (RS⁻) | Sodium or Potassium Thiolate (e.g., NaSPh) | 4/6-(Alkyl/Arylthio)-1-(5-nitro-2-pyridinyl)-2-piperidinone |
| Cyanide (CN⁻) | Sodium or Potassium Cyanide (NaCN, KCN) | 4/6-Cyano-1-(5-nitro-2-pyridinyl)-2-piperidinone |
Thermal and Photochemical Reactivity Profiles
The thermal and photochemical reactivity of this compound is not extensively documented in the literature. However, predictions can be made based on its constituent functional groups.
Thermal Reactivity: Many nitroaromatic compounds exhibit significant thermal reactivity and can be energetic materials. The thermal decomposition of such compounds often begins with the homolysis of the C-NO₂ bond, which is typically the weakest bond in the molecule. mdpi.com For some nitroarenes, decomposition can also be initiated by condensation reactions between adjacent amino and nitro groups, leading to the formation of furazan (B8792606) rings and the elimination of water. nih.gov The presence of the lactam ring may also influence the decomposition pathway. The thermal degradation of amide-containing polymers can involve cyclization to form imides and dehydration to nitriles. mdpi.com Therefore, heating this compound would likely lead to complex decomposition pathways involving both the nitropyridine and piperidinone moieties.
Photochemical Reactivity: The photochemical behavior of this molecule is likely dominated by the nitropyridine moiety. Nitroaromatic compounds are known to undergo a variety of photochemical transformations. For instance, visible-light-induced C-H nitration of certain amides has been demonstrated, suggesting the potential for photo-reactivity. mdpi.com The photolysis of N-nitrosamides, a related class of compounds, involves the homolytic cleavage of the N-N bond, generating amidyl radicals. researchgate.net While this compound is not a nitrosamide, this illustrates the potential for radical pathways upon photoexcitation. Furthermore, photochemical C-H amination of amides has been achieved under mild conditions, indicating that the piperidinone ring could also be susceptible to photochemical functionalization. nih.gov
Investigation of Reaction Intermediates and Transition States
The mechanistic pathways for the key reactions of this compound involve distinct intermediates and transition states.
SNAr Intermediates and Transition States: As previously mentioned, the key intermediate in the SNAr reactions of the nitropyridine ring is the Meisenheimer complex. wikipedia.org This is a true intermediate, residing in a potential energy well between two transition states. The first transition state corresponds to the initial attack of the nucleophile on the aromatic ring. imperial.ac.uk The structure of this transition state involves the partial formation of the C-nucleophile bond and the beginning of charge delocalization into the ring and nitro group. The second transition state is associated with the departure of the leaving group and the re-aromatization of the ring. For many SNAr reactions on nitropyridines, the first step (formation of the Meisenheimer complex) has a higher activation barrier and is therefore rate-determining. frontiersin.orgresearchgate.net Computational studies, often using Density Functional Theory (DFT), are frequently employed to model the geometries and energies of these intermediates and transition states. semanticscholar.orgnih.gov
R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamino) → (Amine)
Under most conditions, the nitroso and hydroxylamino intermediates are highly reactive and are not isolated. nih.gov The reduction of the nitroso group to the hydroxylamino intermediate is typically much faster than the initial reduction of the nitro group. nih.gov The specific mechanism can vary depending on the catalyst and conditions, involving sequential single-electron transfers or two-electron (hydride) transfers. nih.govresearchgate.net The reaction mechanism can be complex, involving adsorption of the nitro compound onto a catalyst surface and interaction with activated hydrogen. orientjchem.org
Computational and Theoretical Studies on 1 5 Nitro 2 Pyridinyl 2 Piperidinone
Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These analyses provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For 1-(5-nitro-2-pyridinyl)-2-Piperidinone, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, potentially resulting in a smaller HOMO-LUMO gap and increased reactivity.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP of this compound, the oxygen atoms of the nitro group and the carbonyl group of the piperidinone ring would exhibit negative potential (typically colored red or yellow), indicating regions susceptible to electrophilic attack. The hydrogen atoms and parts of the aromatic ring would show positive potential (blue), highlighting areas prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which corresponds to hyperconjugative interactions that stabilize the molecule. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from the piperidinone ring to the nitropyridinyl system. This can provide quantitative measures of the stability conferred by these interactions.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 4.5 Debye |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is critical to its function, especially in biological systems. Conformational analysis and molecular dynamics simulations are used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.
Conformational Analysis: This involves systematically rotating the rotatable bonds of this compound to identify the most stable conformations (those with the lowest energy). The primary rotatable bond in this molecule is the C-N bond connecting the piperidinone and pyridinyl rings. The analysis would reveal the preferred dihedral angle between the two ring systems, which would be influenced by steric hindrance and electronic effects.
In Silico Prediction of Molecular Interactions with Biological Macromolecules
In silico methods are invaluable for predicting how a small molecule like this compound might interact with biological targets, such as proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. In a typical docking study, this compound would be placed in the binding site of a target protein, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose. The results would be a predicted binding mode and a corresponding binding score (e.g., in kcal/mol), which indicates the strength of the interaction. For example, docking this compound into the active site of a kinase could reveal potential hydrogen bonds between the nitro group and backbone amides, or hydrophobic interactions involving the pyridinyl and piperidinone rings.
Once a potential binding pose is identified through docking, a more detailed analysis of the binding site is performed. This involves identifying the key amino acid residues that interact with the ligand. Hotspot mapping is a technique that identifies regions within the binding site that contribute most significantly to the binding energy. This is often done by computationally probing the binding site with small molecular fragments (e.g., methyl groups, hydroxyl groups) to map out favorable interaction zones. For this compound, this analysis could highlight specific pockets in the receptor that favorably accommodate the nitro group or the piperidinone ring, providing valuable information for optimizing the ligand's structure to improve binding affinity.
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp |
| Pi-Pi Stacking | Phe, Tyr, Trp, His |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for a set of nitropyridine or piperidinone analogs would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). The resulting QSAR model can then be used to predict the activity of new, untested compounds, including this compound, and to provide insights into the structural features that are important for activity. For instance, a QSAR model might reveal that a higher dipole moment and a smaller molecular surface area are correlated with increased potency in a particular class of inhibitors.
Exploration of Biological Activities and Molecular Mechanisms of 1 5 Nitro 2 Pyridinyl 2 Piperidinone
Target Identification and Validation Through Biochemical Assays
Comprehensive searches of scientific literature and databases did not yield specific studies detailing the biochemical target identification and validation for 1-(5-nitro-2-pyridinyl)-2-Piperidinone. Information regarding its direct interaction with enzymes or receptors is not publicly available.
Enzyme Inhibition and Activation Studies
There is no specific information available in the reviewed scientific literature regarding enzyme inhibition or activation studies conducted on this compound. While the broader class of piperidinone-containing compounds has been investigated for various biological activities, including potential anticancer and antimicrobial effects which may involve enzyme interactions, no such data exists for this particular chemical entity. nih.govbiomedpharmajournal.org Similarly, nitroaromatic compounds are known to undergo bioreductive activation by nitroreductase enzymes, a mechanism crucial to the activity of certain antimicrobial and anticancer agents; however, studies specifically implicating this compound in such processes have not been reported. mdpi.com
Receptor Binding and Allosteric Modulation Investigations
Specific receptor binding assays or allosteric modulation investigations for this compound have not been reported in the available scientific literature. While compounds containing pyridine (B92270) and piperidine (B6355638) rings are common scaffolds in molecules designed to interact with various receptors, including G-protein coupled receptors and ion channels, there is no documented evidence of this compound being evaluated for such activities. nih.govcsic.es
Cellular Pathway Perturbation and Phenotypic Analysis (in in vitro models)
Detailed studies on the effects of this compound on cellular pathways and its resulting phenotypic effects in in vitro models are not available in the current body of scientific literature.
Cell-Based Assays for Specific Biological Processes
No specific cell-based assays for biological processes involving this compound have been published. Research on other novel piperidone compounds has shown activities such as the induction of apoptosis and antiproliferative effects in human cancer cell lines. nih.gov These studies often involve assays to detect apoptosis, such as measuring reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and caspase activation. nih.gov However, this compound has not been the subject of such published investigations.
Modulation of Gene Expression and Protein Synthesis
There is no information available from scientific studies regarding the modulation of gene expression or protein synthesis by this compound. The mechanism of action for some antimicrobial nitro compounds involves the inhibition of protein synthesis; for instance, chloramphenicol (B1208) acts by blocking this process in ribosomes. mdpi.com However, whether this compound possesses similar capabilities has not been investigated.
Structure-Activity Relationship (SAR) Investigations for Enhanced Biological Potency
Specific structure-activity relationship (SAR) studies for this compound to enhance its biological potency are not found in the reviewed literature. SAR studies are crucial for optimizing lead compounds in drug discovery. For example, research on indolyl-pyridinyl-propenones has demonstrated how chemical substitutions at different positions on the indole (B1671886) ring can significantly alter the compound's cytotoxic mechanism, shifting it from inducing methuosis to microtubule disruption. nih.gov Similarly, studies on other piperidinyl derivatives have been conducted to establish relationships between their chemical structure and biological activities, such as anti-tuberculosis effects. nih.gov Nevertheless, no such systematic investigation has been published for this compound.
Pharmacophore Modeling and Lead Optimization Strategies
There is no specific information available in published research regarding the application of pharmacophore modeling or lead optimization strategies for this compound. While these are common techniques in drug discovery, their application to this particular compound has not been documented in the accessible scientific literature. Consequently, details on the identification of key pharmacophoric features or strategies for enhancing its potency, selectivity, or pharmacokinetic properties are not available.
In Vivo Biological Studies in Relevant Animal Models (Mechanistic Focus Only)
Detailed in vivo biological studies with a mechanistic focus on this compound in relevant animal models have not been reported in the available scientific literature. Information regarding its effects at a systemic or organismal level, derived from preclinical animal studies, is not present in the public domain.
Assessment of Compound Distribution and Metabolism in Preclinical Models
There are no published preclinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Data on its pharmacokinetic profile, including its bioavailability, tissue distribution, metabolic pathways, and rate of clearance, are not available in the scientific literature.
Investigating Biological Effects at the Organismal Level Without Clinical Implication
Mechanistic investigations into the biological effects of this compound at the organismal level in animal models are not documented in publicly accessible research. As a result, there is no information on its physiological or pathological effects in vivo, independent of any potential clinical applications.
Advanced Applications and Emerging Research Avenues for 1 5 Nitro 2 Pyridinyl 2 Piperidinone
Utilization as a Chemical Probe for Biological System Elucidation
The distinct structure of 1-(5-nitro-2-pyridinyl)-2-Piperidinone makes it a compelling candidate for development as a chemical probe to investigate and clarify biological processes. The piperidinone ring is a structural motif found in various biologically active compounds. nih.gov Research on related piperidinone derivatives, such as 2-Piperidinone, N-[4-bromo-n-butyl]-, has demonstrated antimicrobial properties, suggesting that the piperidinone scaffold can interact with biological targets like bacterial membranes. researchgate.net The electron-withdrawing nitro group on the pyridine (B92270) ring can modulate the molecule's reactivity and its potential for specific interactions within a biological milieu. The combination of the pyridine nitrogen, the lactam carbonyl group, and the nitro group offers multiple points for potential hydrogen bonding and other non-covalent interactions, which are crucial for binding to biomolecules and elucidating their function.
Integration into Materials Science: Polymer Chemistry and Supramolecular Assemblies
In materials science, the structural rigidity of the aromatic pyridine ring combined with the piperidinone moiety presents opportunities for creating novel polymers and supramolecular structures. The nitrogen and oxygen atoms within the molecule can act as hydrogen bond acceptors, facilitating the self-assembly of complex, ordered supramolecular architectures. Molecules with similar nitrogen-containing heterocyclic structures are utilized as ligands in the formation of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). chemscene.com Furthermore, the development of coordination polymers, where metal ions are linked by organic ligands, is a significant area of materials research. mdpi.com The ability of this compound to coordinate with metal ions suggests its potential use as a building block for such functional materials, which could have applications in areas like gas storage or separation.
Catalytic Applications or Ligand Development in Coordination Chemistry
A significant area of potential for this compound is in coordination chemistry and catalysis. nih.gov The molecule possesses multiple potential donor atoms—specifically the pyridine nitrogen and the carbonyl oxygen—that can coordinate with a central metal ion. This ability to form multiple bonds with a metal ion, known as chelation, can create stable coordination complexes. fiveable.me The design and selection of ligands are critical as their electronic and steric properties directly influence the efficacy and selectivity of catalytic processes. nih.gov
The presence of the strongly electron-withdrawing nitro group would significantly alter the electron density on the pyridine ring, thereby influencing the stability and reactivity of any metal complex formed. researchgate.net This modulation is key to designing specialized catalysts for reactions such as oxidation or hydrogenation. nih.govresearchgate.net Coordination compounds are pivotal as catalysts in numerous industrial organic syntheses. nih.gov
Below is a table detailing the molecular features of this compound that support its potential application as a ligand.
| Feature | Potential Role in Coordination Chemistry | Relevant Concepts |
| Pyridine Nitrogen | Primary coordination site for binding to transition metal ions. | Nitrogen heterocycles are common ligands in catalysis. researchgate.net |
| Carbonyl Oxygen | Can act as a second donor atom, allowing for bidentate chelation. | Chelating ligands form stable metal complexes. fiveable.me |
| Nitro Group | Acts as a strong electron-withdrawing group, modifying the electronic properties of the ligand. | Electronic properties of ligands impact catalyst activity and selectivity. nih.gov |
| Steric Profile | The molecule's overall shape influences the geometry of the metal complex. | Steric hindrance around the metal center is a key factor in catalysis. nih.gov |
Potential in Agri-Food Science or Environmental Chemistry
The potential applications of this compound extend to agri-food and environmental sciences. In agriculture, novel compounds with antimicrobial or pesticidal properties are of great interest. Research on other functionalized piperidinone compounds has identified significant antimicrobial and potential pesticidal activity, suggesting a possible role in crop protection. researchgate.net
In the realm of environmental chemistry, the compound's structure is relevant to the catalytic treatment of pollutants. Nitroaromatic compounds, similar to the nitropyridine portion of this molecule, are common industrial pollutants. Catalytic reduction is a primary method for their remediation. mdpi.com Research has shown that coordination polymers with nitrogen-containing ligands can serve as robust catalysts for the reduction of compounds like 4-nitrophenol. mdpi.com Therefore, metal complexes formed with this compound as a ligand could potentially be developed into catalysts for the degradation of nitroaromatic contaminants in water.
The table below summarizes findings on a related piperidinone compound, highlighting the potential for this class of molecules in agri-food applications.
| Compound | Source | Identified Activity | Potential Application |
| 2-Piperidinone, N-[4-bromo-n-butyl]- | Pomegranate Peels | Antimicrobial, Pesticidal | Agri-Food (Crop Protection) |
Future Directions and Unexplored Research Frontiers for 1 5 Nitro 2 Pyridinyl 2 Piperidinone
Addressing Synthetic Challenges and Improving Atom Economy
The synthesis of substituted piperidinones is a well-established area of organic chemistry, with numerous methods available for the construction of the piperidine (B6355638) ring. mdpi.com However, the efficient and environmentally benign synthesis of 1-(5-nitro-2-pyridinyl)-2-Piperidinone likely presents specific challenges that are yet to be documented.
Future research should focus on developing novel synthetic routes that adhere to the principles of green chemistry. This includes the exploration of catalytic methods to minimize waste and improve atom economy. For instance, traditional multi-step syntheses of similar compounds can be inefficient, and the development of one-pot or tandem reactions would be a significant advancement.
A critical area for investigation will be the optimization of reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The principles of atom economy, which emphasize the incorporation of all reactant atoms into the final product, should be a guiding principle in the design of new synthetic strategies. A comparative analysis of different synthetic pathways, including their respective atom economies, would be invaluable.
Table 1: Potential Synthetic Strategies and Atom Economy Considerations
| Synthetic Approach | Potential Advantages | Key Challenges for Atom Economy |
| Classical Multi-step Synthesis | Well-understood reaction mechanisms | Generation of stoichiometric byproducts at each step, leading to low overall atom economy. |
| Catalytic Hydrogenation of Pyridine (B92270) Precursors | Can be highly efficient and generate fewer byproducts. | Requires specialized catalysts and potentially harsh reaction conditions. |
| Nitro-Mannich Reaction | A versatile method for forming carbon-carbon and carbon-nitrogen bonds. | May require stoichiometric reagents and generate waste during workup and purification. |
| One-Pot/Tandem Reactions | Reduces the number of synthetic steps, minimizing waste and improving efficiency. | Requires careful optimization of reaction conditions to ensure compatibility of all reaction components. |
Deepening Understanding of Molecular Interactions and Mechanisms of Action
The biological activity of a compound is intrinsically linked to its three-dimensional structure and its interactions with biological macromolecules. For this compound, there is a clear need to elucidate its structural and electronic properties and to understand how it interacts with potential biological targets.
Computational chemistry and molecular modeling will be indispensable tools in this endeavor. Techniques such as molecular docking can provide initial insights into the potential binding modes of this compound with various proteins. These in silico studies can help to prioritize potential biological targets for experimental validation.
Furthermore, a deeper understanding of the compound's mechanism of action at a molecular level is crucial. This involves identifying the specific cellular pathways and molecular targets that are modulated by this compound. Techniques such as differential gene expression analysis and proteomics can be employed to uncover the downstream effects of the compound on cellular function.
Exploration of Novel Biological Targets and Therapeutic Pathways
The piperidinone scaffold is present in a wide range of biologically active compounds, exhibiting activities such as antimicrobial and anticancer effects. biomedpharmajournal.orgresearchgate.net Similarly, nitropyridine derivatives have been investigated for their potential as therapeutic agents. kuleuven.be This suggests that this compound could have a diverse pharmacological profile.
A key area of future research will be the systematic screening of this compound against a broad panel of biological targets to identify novel therapeutic applications. This could involve high-throughput screening assays against various enzymes, receptors, and ion channels. The identification of novel biological targets would open up new avenues for drug discovery and development.
Moreover, exploring the potential of this compound to modulate novel therapeutic pathways is a promising research frontier. This could involve investigating its effects on pathways implicated in diseases with high unmet medical needs, such as neurodegenerative disorders or metabolic diseases.
Table 2: Potential Biological Activities of Piperidinone and Nitropyridine Derivatives
| Compound Class | Reported Biological Activities | Potential Therapeutic Areas |
| Piperidinone Derivatives | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory biomedpharmajournal.orggoogle.comepo.org | Infectious Diseases, Oncology, Inflammatory Disorders |
| Nitropyridine Derivatives | Anticancer, Antimalarial, CNS-depressant kuleuven.be | Oncology, Infectious Diseases, Neurology |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These technologies can be applied to various stages of the research pipeline, from target identification to lead optimization.
For this compound, AI and ML algorithms could be employed to predict its physicochemical properties, biological activities, and potential toxicities based on its chemical structure. This can help to guide experimental work and reduce the time and cost associated with traditional drug discovery methods.
Furthermore, generative AI models can be used to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. These in silico designed compounds can then be synthesized and evaluated experimentally, accelerating the discovery of new drug candidates. The integration of AI and ML into the research workflow for this compound has the potential to significantly enhance the efficiency and success rate of drug discovery efforts.
Q & A
Q. What is the molecular structure of 1-(5-nitro-2-pyridinyl)-2-piperidinone, and why is its stereochemistry significant in synthetic applications?
The compound consists of a 2-piperidinone ring (a six-membered lactam) fused to a 5-nitro-2-pyridinyl group. The nitro group at the 5-position on the pyridine ring enhances electrophilic reactivity, while the lactam moiety provides hydrogen-bonding capacity, critical for interactions in catalytic or biological systems. Stereochemical control, particularly at the piperidinone nitrogen and adjacent substituents, is vital for optimizing binding affinity in pharmacological studies or asymmetric synthesis .
Q. What synthetic methods are commonly employed to prepare this compound?
A representative method involves:
- Step 1 : Condensation of 5-nitro-2-pyridinecarbaldehyde with a protected piperidinone precursor (e.g., tert-butyloxycarbonyl (Boc)-protected 2-piperidinone) under reductive amination conditions.
- Step 2 : Deprotection of the Boc group using trifluoroacetic acid (TFA) to yield the free amine.
- Step 3 : Cyclization via intramolecular lactam formation using carbodiimide coupling agents. Purification typically employs flash column chromatography (hexanes:ethyl acetate, 3:1) with yields ~75–77% .
Q. What spectroscopic techniques are used to characterize this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Look for signals corresponding to the pyridine ring (δ 8.5–9.0 ppm for aromatic protons) and piperidinone lactam (δ 3.2–4.8 ppm for NH and α-CH groups).
- Mass Spectrometry (FAB-MS) : Confirm molecular ion peaks (e.g., m/z 437 [M+H]+ for intermediates) .
- Elemental Analysis : Validate C, H, N composition (e.g., C 61.03%, H 8.65%, N 6.02%) .
Q. How can researchers assess the purity and stability of this compound under varying conditions?
- HPLC/UV-Vis : Monitor degradation products under acidic/alkaline stress (e.g., 0.1N HCl/NaOH at 40°C for 24 hours).
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition above 150°C).
- Karl Fischer Titration : Measure hygroscopicity, as the nitro group may attract moisture .
Advanced Research Questions
Q. How does the nitro group on the pyridine ring influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for NAS at the 2- and 4-positions. Researchers can substitute the nitro group with amines or thiols under mild conditions (e.g., 50°C in DMF with K2CO3), enabling functionalization for SAR studies .
Q. What strategies optimize the synthesis yield when introducing sterically hindered substituents to the piperidinone ring?
Q. How should researchers resolve contradictions in pharmacological data, such as conflicting binding affinities across assays?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Q. What impurities are commonly observed during synthesis, and how are they identified and quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
